Bis(trimethylsilyl)chloromethane

Catalog No.
S1893058
CAS No.
5926-35-2
M.F
C7H19ClSi2
M. Wt
194.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trimethylsilyl)chloromethane

CAS Number

5926-35-2

Product Name

Bis(trimethylsilyl)chloromethane

IUPAC Name

[chloro(trimethylsilyl)methyl]-trimethylsilane

Molecular Formula

C7H19ClSi2

Molecular Weight

194.85 g/mol

InChI

InChI=1S/C7H19ClSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3

InChI Key

XNJGZHVYPBNLEB-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C([Si](C)(C)C)Cl

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)Cl

Bis(trimethylsilyl)chloromethane, with the chemical formula C₇H₁₉ClSi₂, is characterized by its two trimethylsilyl groups attached to a chloromethyl group. This compound is typically a colorless to pale yellow liquid that is flammable and can cause skin irritation upon contact . Its molecular structure contributes to its reactivity and utility in various chemical processes.

Chlorobis(trimethylsilyl)methane does not possess inherent biological activity. Its mechanism of action lies in its ability to act as a precursor or intermediate in various organic transformations. The bulky trimethylsilyl groups and the reactive chloromethyl moiety influence its reactivity profile.

Chlorobis(trimethylsilyl)methane is a flammable liquid and should be handled with appropriate precautions in a fume hood. It can react with moisture to release hydrochloric acid fumes, which are corrosive and irritating [].

  • Nucleophilic Substitution: It reacts with nucleophiles such as sodium azide in hexamethylphosphoramide (HMPA), leading to the formation of azides .
  • Reduction Reactions: Following nucleophilic substitution, subsequent reduction with lithium aluminum hydride can yield amines .
  • Coupling Reactions: It can also undergo coupling reactions with alkenyl bromides via the Kumada coupling reaction, which is useful for synthesizing various organosilicon compounds .

Several methods exist for synthesizing bis(trimethylsilyl)chloromethane:

  • Improved Synthesis: A notable method involves the reaction of dichloromethane with trimethylsilyl chloride and n-butyllithium in a mixed solvent system. This "one-pot" synthesis has shown promising yields .
  • Alternative Approaches: Other methods may include variations in solvent systems or the use of different organolithium reagents to enhance yield and purity .

Bis(trimethylsilyl)chloromethane finds applications in various fields:

  • Reagent in Organic Synthesis: It serves as a reagent for preparing silanes and siloxanes, which are crucial in materials science and pharmaceuticals.
  • Precursor for Functionalized Compounds: Its derivatives are used in creating specialized polymers and other organic materials .
  • Catalyst Support: The compound can act as a catalyst support in various

Interaction studies involving bis(trimethylsilyl)chloromethane often focus on its reactivity rather than direct biological interactions. For instance, its ability to react with azides highlights its potential utility in synthesizing nitrogen-containing compounds. Furthermore, understanding its interactions with other reagents can help optimize synthetic pathways in organic chemistry.

Several compounds share structural similarities with bis(trimethylsilyl)chloromethane. Below is a comparison highlighting its uniqueness:

Compound NameFormulaNotable Features
Trimethylsilyl chlorideC₃H₉ClSiSimpler structure; widely used as a silylation reagent.
ChlorotrimethylsilaneC₄H₉ClSiContains only one trimethylsilyl group; less steric hindrance.
DimethyldichlorosilaneC₂H₆Cl₂SiContains two methyl groups; used for silicone production.

Bis(trimethylsilyl)chloromethane stands out due to its dual trimethylsilyl groups, which enhance its reactivity and utility compared to simpler silanes. This structural feature allows it to participate effectively in more complex synthetic routes.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-16

Explore Compound Types